molecular formula C5H4ClNaO2S2 B13167668 Sodium 5-chloro-4-methylthiophene-2-sulfinate

Sodium 5-chloro-4-methylthiophene-2-sulfinate

Cat. No.: B13167668
M. Wt: 218.7 g/mol
InChI Key: JJVOBIIPADLDFB-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-chloro-4-methylthiophene-2-sulfinate typically involves the sulfonation of 5-chloro-4-methylthiophene. This process can be achieved through various methods, including the reaction of 5-chloro-4-methylthiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-chloro-4-methylthiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophenes. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Sodium 5-chloro-4-methylthiophene-2-sulfinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 5-chloro-4-methylthiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in chemical synthesis or biological studies .

Properties

Molecular Formula

C5H4ClNaO2S2

Molecular Weight

218.7 g/mol

IUPAC Name

sodium;5-chloro-4-methylthiophene-2-sulfinate

InChI

InChI=1S/C5H5ClO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

JJVOBIIPADLDFB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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